molecular formula C9H14N2O2 B2897328 Ethyl 1-isopropyl-1H-imidazole-4-carboxylate CAS No. 1260793-84-7

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2897328
CAS No.: 1260793-84-7
M. Wt: 182.223
InChI Key: CSGPLBRMRXBYOR-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound with the CAS Number: 1260793-84-7 . It has a molecular weight of 182.22 . It is a solid at room temperature and is stored in a refrigerator . The compound is an ethyl ester of 1-isopropyl-1H-imidazole-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 182.22 . The compound is an ethyl ester of 1-isopropyl-1H-imidazole-4-carboxylate .

Scientific Research Applications

  • Synthesis and Molecular Structure Studies :

    • Ethyl 1-methyl-4-(β-D-ribofuranosylamino)imidazole-5-carboxylate was synthesized, demonstrating the potential of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate derivatives in nucleoside analogues synthesis (Ewing et al., 1995).
    • The study of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate led to a better understanding of its crystal structure and molecular interactions (Hai-qiang Wu et al., 2005).
    • Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were analyzed for their hydrogen-bonded supramolecular structures (Costa et al., 2007).
  • Chemical Reactions and Synthesis Techniques :

    • A method for synthesizing Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate was developed, showcasing its application as a key intermediate in pharmaceuticals (Shen Zheng-rong, 2007).
    • Research on ethyl 5-chloroimidazole-4-carboxylate focused on its potential as an intermediate in the synthesis of histamine H2-receptor antagonists (Brown et al., 1980).
    • The synthesis of various substituted 1,2,4-oxadiazol-5(4H)-ones using ethyl imidazole-1-carboxylate highlighted its role as a novel carbonylating agent, with implications in anti-mycobacterial activities (IndrasenaReddy et al., 2017).
  • Biochemical and Molecular Interaction Studies :

    • Research on the solvation process of imidazole compounds, including ethyl imidazole derivatives, provided insights into solute-solvent interactions through calorimetry and NMR studies (Herrera-Castro & Torres, 2019).
    • Studies on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, related to this compound, focused on their β-glucuronidase inhibitory activity, providing a biological perspective (Salar et al., 2017).

Safety and Hazards

Ethyl 1-isopropyl-1H-imidazole-4-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 1-propan-2-ylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-11(6-10-8)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGPLBRMRXBYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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